N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including a fluorinated aromatic ring, a pyridine moiety, and a pyrazole carboxamide
Preparation Methods
The synthesis of N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide involves multiple steps, including the formation of the indazole core, the introduction of the pyridine moiety, and the final coupling with the fluorinated aromatic ring. Common synthetic routes include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Pyridine Moiety: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Chemical Reactions Analysis
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Research: Its interactions with various biological targets make it a candidate for studying cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds include other fluorinated aromatic compounds and kinase inhibitors. Compared to these, N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for high specificity in biological applications .
Properties
Molecular Formula |
C26H30FN7O |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C26H30FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-5,7-8,10-13,15,18,20,22-23,29,31-32H,6,9,14H2,1-2H3,(H,30,35)/b11-8+ |
InChI Key |
SSHMXXBTLVRPIF-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3CCC4C(C3)NNC4/C=C/C5=CC=CC=N5)F)C |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3CCC4C(C3)NNC4C=CC5=CC=CC=N5)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.